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molecular formula C10H20O3 B8325357 3-Ethyl-3-(4-hydroxybutyl)oxymethyloxetane

3-Ethyl-3-(4-hydroxybutyl)oxymethyloxetane

Cat. No. B8325357
M. Wt: 188.26 g/mol
InChI Key: RBMGGZPJAZDWNE-UHFFFAOYSA-N
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Patent
US08247583B2

Procedure details

1,4-Butanediol (721 g (8.0 mol)) and toluene (350 ml) were added to a glass flask having an inner volume of 2,000 ml equipped with a stirrer, a thermometer, a dropping funnel and an reflux condenser, and mixture was warmed to 60° C. with stirring. Tetrabutylammonium bromide (38.7 g (0.12 mol)) and 96% sodium hydroxide (184 g (4.4 mol)) were added, and the mixture warmed to 75° C. with stirring. Subsequently 3-ethyl-3-methanesulfonyloxymethyloxetane (777 g (3.8 mol)) having purity of 95% synthesized by the same method as in Reference Example 1 was dropwise added while keeping a liquid temperature at 75-85° C., and the mixture was reacted at the same temperature for 2 hours. After the completion of the reaction, water (800 ml) was added to the reaction liquid (a bisoxetane ether compound generated in the amount of only 7% (an analysis value by a gas chromatography)), and a liquid separation was performed to give an organic layer. Toluene (800 ml) and water (400 ml) were added to a resultant organic layer, and acetic acid was added with stirring so that pH was adjusted to 9.5. After a liquid separation, an aqueous layer was extracted with toluene (400 ml) twice. An extract (a toluene layer) and an organic layer were combined, and the resultant was concentrated under reduced pressure. A resultant concentrate was distilled under reduced pressure (157-159° C., 1.9 kPa) to give, as a colorless liquid, 3-ethyl-3-(4-hydroxybutyl)oxymethyloxetane having a purity of 96% (an analysis value by a gas chromatography) (497 g) (an isolated yield based on 3-ethyl-3-methane-sulfonyloxymethyloxetane: 67%).
Quantity
721 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
3-ethyl-3-methanesulfonyloxymethyloxetane
Quantity
777 g
Type
reactant
Reaction Step Two
[Compound]
Name
bisoxetane ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
184 g
Type
reactant
Reaction Step Four
Quantity
38.7 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Five
Quantity
800 mL
Type
solvent
Reaction Step Five
Name
Quantity
800 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[CH2:2][CH2:3][CH2:4][OH:5].[OH-].[Na+].[CH2:9]([C:11]1([CH2:15]OS(C)(=O)=O)[CH2:14][O:13][CH2:12]1)[CH3:10]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(O)(=O)C.O.C1(C)C=CC=CC=1>[CH2:9]([C:11]1([CH2:15][O:5][CH2:4][CH2:3][CH2:2][CH2:1][OH:6])[CH2:14][O:13][CH2:12]1)[CH3:10] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
721 g
Type
reactant
Smiles
C(CCCO)O
Name
Quantity
350 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
3-ethyl-3-methanesulfonyloxymethyloxetane
Quantity
777 g
Type
reactant
Smiles
C(C)C1(COC1)COS(=O)(=O)C
Step Three
Name
bisoxetane ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
184 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
38.7 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
400 mL
Type
solvent
Smiles
O
Name
Quantity
800 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
the mixture warmed to 75° C.
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
synthesized by the same method as in Reference Example 1
ADDITION
Type
ADDITION
Details
was dropwise added
CUSTOM
Type
CUSTOM
Details
at 75-85° C.
CUSTOM
Type
CUSTOM
Details
the mixture was reacted at the same temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
a liquid separation
CUSTOM
Type
CUSTOM
Details
to give an organic layer
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
with stirring so that pH
CUSTOM
Type
CUSTOM
Details
After a liquid separation
EXTRACTION
Type
EXTRACTION
Details
an aqueous layer was extracted with toluene (400 ml) twice
EXTRACTION
Type
EXTRACTION
Details
An extract (a toluene layer) and an organic layer
CONCENTRATION
Type
CONCENTRATION
Details
the resultant was concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
A resultant concentrate
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure (157-159° C., 1.9 kPa)

Outcomes

Product
Name
Type
product
Smiles
C(C)C1(COC1)COCCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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